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Compound of Interest

Compound Name: 2-(Quinolin-5-YL)acetaldehyde

CAS No.: 545423-97-0

Cat. No.: B1629139 Get Quote

Executive Summary & Technical Context[1][2][3][4]
[5][6]
2-(Quinolin-5-yl)acetaldehyde is a critical heterocyclic intermediate, often utilized as a

scaffold in the synthesis of c-Met kinase inhibitors and other pharmaceutical agents.

Structurally, it consists of a quinoline ring substituted at the C5 position with an acetaldehyde

moiety (–CH₂CHO).

Characterizing this compound presents a specific challenge: distinguishing the reactive

aldehyde group from its metabolic precursors (alcohols) and oxidative degradation products

(carboxylic acids) without inducing degradation during the analysis itself.

This guide provides a definitive FTIR spectral framework for this molecule. Unlike generic

databases, we focus on the causality of vibrational modes, offering a comparative analysis

against its primary structural analogues to ensure precise identification in drug development

workflows.

Theoretical Spectral Framework
To accurately validate 2-(Quinolin-5-yl)acetaldehyde, one must deconstruct the spectrum into

three distinct vibrational zones. The non-conjugated nature of the aldehyde (separated from the

aromatic ring by a methylene bridge) is the defining feature.
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Zone A: The Aldehydic "Fingerprint" (2900–2700 cm⁻¹)
The most diagnostic feature of an aldehyde is the Fermi Resonance doublet. This occurs due

to the interaction between the fundamental C–H stretch of the aldehyde and the first overtone

of the C–H bending vibration.

ν(C–H) Aldehyde: Two medium-intensity bands at approximately 2825 cm⁻¹ and 2725 cm⁻¹.

Diagnostic Value: The band at 2725 cm⁻¹ is often isolated from other aliphatic C–H

stretches, providing immediate confirmation of the aldehyde functionality.

Zone B: The Carbonyl Region (1750–1680 cm⁻¹)
Unlike Quinoline-5-carbaldehyde, where the carbonyl is conjugated to the ring (lowering the

frequency to ~1700 cm⁻¹), the methylene spacer in 2-(Quinolin-5-yl)acetaldehyde insulates

the carbonyl.

ν(C=O) Stretch: Sharp, intense band at 1725 ± 5 cm⁻¹.

Causality: The lack of conjugation retains the higher force constant typical of aliphatic

aldehydes.

Zone C: The Quinoline Skeleton (1620–700 cm⁻¹)
The aromatic heteroaromatic system provides the structural confirmation.

Ring Stretching (C=C / C=N): Characteristic bands at 1595 cm⁻¹, 1570 cm⁻¹, and 1500

cm⁻¹.

C–H Out-of-Plane (OOP) Bending: Strong bands in the 800–750 cm⁻¹ region, indicative of

the substitution pattern on the quinoline ring.

Comparative Analysis: Product vs. Alternatives
In a synthetic setting, the purity of the aldehyde is compromised by two main impurities: the

starting material (Alcohol) and the oxidation product (Acid).

Table 1: Spectral Differentiation Matrix
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Functional Group
Target: 2-(Quinolin-

5-yl)acetaldehyde

Precursor: 2-

(Quinolin-5-

yl)ethanol

Impurity: 2-(Quinolin-

5-yl)acetic acid

C=O[1] Stretch 1725 cm⁻¹ (Sharp) Absent
1710 cm⁻¹ (Broad,

often split)

O–H Stretch Absent
3300–3400 cm⁻¹

(Broad)

3300–2500 cm⁻¹

(Very Broad Dimer)

C–H (Aldehyde)
2825 / 2725 cm⁻¹

(Doublet)
Absent Absent

C–O Stretch Absent
1050–1100 cm⁻¹

(Primary Alcohol)

1210–1320 cm⁻¹ (C–

O Acid)

Interpretation
Clean Carbonyl, No

OH

Strong OH, No

Carbonyl

Broad OH "Beard",

Shifted Carbonyl

Comparative Insight
Vs. Quinoline-5-carbaldehyde: If the methylene group is oxidized or missing, the C=O peak

shifts red (lower wavenumber) to ~1700 cm⁻¹ due to resonance delocalization with the

aromatic ring. The aliphatic C-H stretches (2950–2850 cm⁻¹) also diminish in intensity.

Experimental Protocol: Self-Validating Workflow
Aldehydes are prone to air oxidation. A standard KBr pellet preparation is not recommended

due to the time exposure to air and moisture. The following ATR (Attenuated Total Reflectance)

protocol ensures data integrity.

Method: Rapid-Scan ATR-FTIR
System Prep: Purge the FTIR spectrometer optics with dry nitrogen for 15 minutes to

eliminate atmospheric water vapor (which interferes with the O-H region).

Background: Collect a 32-scan background spectrum of the clean Diamond/ZnSe crystal.

Sample Loading: Place the solid/oil sample of 2-(Quinolin-5-yl)acetaldehyde on the crystal.
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Critical Step: Immediately cover with the pressure clamp to minimize air contact.

Acquisition: Scan 16 times at 4 cm⁻¹ resolution. Note: Higher scan counts increase oxidation

risk during measurement.

Validation: Check for the "Aldehyde Doublet" at 2725 cm⁻¹. If absent, the sample has likely

degraded.

Visualizing the Characterization Logic
The following diagrams illustrate the decision-making process for validating the compound and

the structural assignment of vibrational modes.

Diagram 1: QC Decision Tree for Aldehyde Purity
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Sample Spectrum Acquired

Check 1725 cm⁻¹ (C=O)

Check 3400-2500 cm⁻¹ (O-H)

Present

 contaminant: ALCOHOL
(Incomplete Oxidation)

Absent

Check 2725 cm⁻¹ (C-H Ald)

Absent

 contaminant: CARBOXYLIC ACID
(Over-Oxidation)

Broad Band Present

PASS: Pure Aldehyde

Doublet Present

Alert: Conjugated Isomer
(Check Structure)

Doublet Absent

Click to download full resolution via product page

Caption: Logic flow for rapid quality control of 2-(Quinolin-5-yl)acetaldehyde, distinguishing it

from common synthetic impurities.

Diagram 2: Structural Peak Assignment Map[7][8]
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2-(Quinolin-5-yl)acetaldehyde

Aldehyde Group
(-CHO)

Methylene Linker
(-CH₂-)

Quinoline Ring
(Aromatic)

ν(C=O): 1725 cm⁻¹

ν(C-H) Fermi:
2825, 2725 cm⁻¹

ν(C-H) Alkyl:
2920, 2850 cm⁻¹

ν(C=C/C=N):
1595, 1570 cm⁻¹

δ(C-H) OOP:
800-750 cm⁻¹

Click to download full resolution via product page

Caption: Mapping of chemical substructures to specific FTIR spectral bands for definitive

identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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